Enantiomer-Specific MAO-B Inhibition: R-(-)-Deprenyl vs. Racemic Deprenyl
The MAO-B inhibitory activity of deprenyl is stereospecific. In solubilized rat liver mitochondrial MAO preparations, the R-(-)-enantiomer (selegiline) demonstrated preferential inhibition of MAO-B, whereas the racemic mixture (deprenyl) contains the less active S-(+)-enantiomer, which lacks this property [1]. Recalculated Ki values across all enantiomers fell within an approximately 25-fold range for MAO-B inhibition, but the selectivity of R-(-)-deprenyl for MAO-B derives not from specific structural complementarity to the MAO-B isoenzyme but rather from a lack of affinity of this enantiomer toward MAO-A [2].
| Evidence Dimension | Enantiomer preference for MAO-B inhibition |
|---|---|
| Target Compound Data | Racemic deprenyl contains both R-(-) and S-(+) enantiomers |
| Comparator Or Baseline | R-(-)-deprenyl (selegiline) shows preferential MAO-B inhibition; S-(+)-deprenyl lacks this property |
| Quantified Difference | Only R-configuration demonstrates meaningful MAO-B inhibitory activity; racemic mixture includes inactive S-enantiomer |
| Conditions | Solubilized rat liver mitochondrial MAO preparation; 5-hydroxytryptamine (MAO-A substrate) and β-phenylethylamine (MAO-B substrate) |
Why This Matters
Procurement of racemic deprenyl (CAS 2323-36-6) is essential for enantioselectivity studies and as a stereochemical comparator for structure-activity relationship investigations, whereas therapeutic applications require the purified R-(-)-enantiomer (selegiline).
- [1] Robinson JB. Stereoselectivity and isoenzyme selectivity of monoamine oxidase inhibitors. Enantiomers of amphetamine, N-methylamphetamine and deprenyl. Biochem Pharmacol. 1985;34(23):4105-4108. View Source
- [2] Robinson JB. Stereoselectivity and isoenzyme selectivity of monoamine oxidase inhibitors: Enantiomers of amphetamine, n-methylamphetamine and deprenyl. Biochem Pharmacol. 1985;34:4105-4108. View Source
